molecular formula C26H19F2N5O3 B2668159 N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029728-22-0

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2668159
CAS No.: 1029728-22-0
M. Wt: 487.467
InChI Key: FHJJXQDSLVCTEG-UHFFFAOYSA-N
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Description

The compound features a 1,8-naphthyridine core substituted with a 7-methyl group and a 4-oxo moiety. Attached to this core is a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group at position 2. The fluorine atoms and methyl groups likely improve metabolic stability and binding affinity .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-3-7-18(28)11-21(14)30-22(34)13-33-12-20(23(35)19-10-4-15(2)29-25(19)33)26-31-24(32-36-26)16-5-8-17(27)9-6-16/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJXQDSLVCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex compound that incorporates multiple pharmacophores, including a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound with a focus on its anticancer potential and other therapeutic applications.

Structure and Properties

The compound features several key structural components:

  • 5-Fluoro-2-methylphenyl group : Enhances lipophilicity and may contribute to biological activity.
  • 1,2,4-Oxadiazole ring : Known for its role in drug discovery due to its ability to interact with various biological targets.
  • Naphthyridine derivative : This component is often linked to antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways. Flow cytometry analyses have shown that it can arrest the cell cycle at the G1 phase and trigger apoptosis in various cancer cell lines such as MCF-7 and HCT-116 .
CompoundIC50 (μM)Cell Line
N-(5-fluoro-2-methylphenyl)-...0.48MCF-7
N-(5-fluoro-2-methylphenyl)-...0.78HCT-116

These values suggest that the compound has a potent effect on cell viability and proliferation.

Other Biological Activities

In addition to its anticancer effects, the compound may exhibit:

  • Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The presence of electron-withdrawing groups has been linked to enhanced anti-inflammatory activity in related compounds .

Case Studies

A study by Maftei et al. highlighted a series of 1,2,4-oxadiazole derivatives that were synthesized and tested for their biological activity. Among these derivatives, certain compounds showed promising results against cancer cell lines with IC50 values lower than those of established chemotherapeutics .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring significantly influence biological activity. The introduction of electron-withdrawing groups (EWGs) at specific positions has been shown to enhance potency against cancer cells .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the oxadiazole moiety have been identified as effective against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and melanoma (SK-MEL-5) cells . The specific compound may enhance this activity due to its unique structural features.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)
Compound AMCF-70.65
Compound BK-5620.81
N-(5-fluoro...)SK-MEL-5TBD

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds featuring the naphthyridine structure have been associated with anti-inflammatory effects. This could be particularly relevant in treating conditions characterized by chronic inflammation .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation or microbial survival. For instance, the interaction with DNA or RNA synthesis pathways has been noted in similar compounds .

Case Studies

Several studies have documented the synthesis and evaluation of oxadiazole derivatives for their biological activities:

  • Study on Anticancer Activity : A recent publication highlighted the synthesis of a series of 1,3,4-oxadiazole derivatives that demonstrated potent anticancer activity against various cell lines. The most promising derivative showed an IC50 value of 10^-4 M against leukemia cells .
  • Antimicrobial Evaluation : Another research group synthesized several oxadiazole derivatives and tested them against common pathogens. Some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Cores

The following table summarizes key structural differences and similarities:

Compound Name Core Structure Key Substituents Functional Groups Reference ID
Target Compound 1,8-Naphthyridine 7-methyl, 4-oxo, 1,2,4-oxadiazole (4-fluorophenyl) Acetamide, fluoro, methyl
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 1,2,4-Triazole 4-ethyl, 5-furyl, sulfanyl Acetamide, fluoro, methyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide 1,2,3-Triazole Naphthalene-oxy, nitro Acetamide, nitro
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyridinyl, sulfanyl, chloro Acetamide, fluoro, chloro
N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide 1,3,4-Thiadiazole Trifluoromethyl, oxy Acetamide, fluoro
Key Observations:

Heterocyclic Core Diversity: The target compound’s 1,8-naphthyridine core distinguishes it from triazole- or thiadiazole-based analogs. Naphthyridines are known for intercalation with DNA or kinase inhibition, whereas triazoles and thiadiazoles often enhance metabolic stability . The 1,2,4-oxadiazole in the target compound provides rigidity and hydrogen-bonding capacity compared to sulfur-containing thiadiazoles or triazoles, which may alter target selectivity .

Substituent Effects :

  • Fluorine and methyl groups are conserved in the acetamide side chain across multiple compounds (e.g., target compound vs. 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide), suggesting their role in optimizing pharmacokinetics .
  • Electron-withdrawing groups (e.g., nitro in ’s compounds) may enhance binding to charged residues in enzymatic pockets, whereas trifluoromethyl groups () improve lipophilicity .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

Oxadiazole ring formation : Reacting 4-fluorobenzonitrile derivatives with hydroxylamine to form amidoximes, followed by cyclization with activated esters (e.g., using trifluoroacetic anhydride) .

Naphthyridine core assembly : Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions, followed by methylation at the 7-position .

Acetamide coupling : Reacting the naphthyridine-oxadiazole intermediate with 5-fluoro-2-methylphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Key validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the structural integrity of this compound confirmed?

Answer:
Structural confirmation requires a combination of:

  • X-ray crystallography : Resolves the 3D arrangement of the 1,8-naphthyridine and oxadiazole rings (e.g., bond angles and dihedral angles) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (naphthyridine aromatic protons) and δ 2.4–2.6 ppm (methyl groups) .
    • ¹³C NMR : Signals for carbonyl groups (C=O) at ~170–175 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin contact : Wash with soap/water for 15 minutes; monitor for irritation .
  • Waste disposal : Collect in sealed containers labeled "halogenated organic waste" for incineration .

Advanced: How can substituent modifications enhance bioactivity?

Answer:

  • Fluorophenyl optimization : Replace 4-fluorophenyl with 3,4-difluorophenyl to improve target binding (e.g., kinase inhibition) via enhanced π-π stacking .
  • Methyl group tuning : Substitute the 7-methyl group on the naphthyridine with cyclopropyl to reduce metabolic degradation .
  • Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to modulate solubility and logP .
    Validation : Use molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ comparisons) .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigate via:

Standardized assay buffers : Use consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) .

Compound purity : Confirm >98% purity via HPLC (C18 column, acetonitrile/water gradient) .

Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate with orthogonal assays (SPR vs. fluorescence-based) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in plasma .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates; monitor target protein stability via Western blot .
  • Photoaffinity labeling : Incorporate a benzophenone moiety into the compound and crosslink to the target under UV light .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-knockout cell lines .

Molecular Properties Table

PropertyValueMethod/Source
Molecular formulaC₂₇H₂₀F₂N₄O₃PubChem
Molecular weight498.47 g/molHRMS
logP (octanol/water)3.2 ± 0.3HPLC retention time
Solubility (aqueous)12 µM at pH 7.4Nephelometry
Topological polar SA98.2 ŲChemAxon

Advanced: How to address off-target effects in phenotypic screens?

Answer:

  • Counter-screening : Test against panels of unrelated targets (e.g., CEREP panel) .
  • Structure-activity relationship (SAR) : Systematically truncate functional groups (e.g., remove oxadiazole) to isolate pharmacophores .
  • Transcriptomics : Perform RNA-seq on treated cells to identify unintended pathway activation .

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